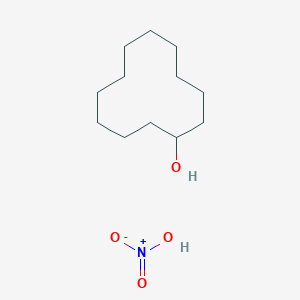
Nitric acid--cyclododecanol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid–cyclododecanol (1/1) is a compound formed by the reaction of nitric acid with cyclododecanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of nitric acid–cyclododecanol involves the reaction of cyclododecanol with nitric acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The high-boiling fraction separated by distillation from the products obtained from the reaction of nitric acid with cyclododecanol and cyclododecanone is composed primarily of dodecanedioic acid, undecanedioic acid, and sebacic acid .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under stringent conditions to ensure purity and yield. The process may involve multiple steps, including distillation and purification, to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Nitric acid–cyclododecanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cyclododecanol can be oxidized to form cyclododecanone using oxidizing agents such as nitric acid.
Reduction: The reduction of cyclododecanone back to cyclododecanol can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve replacing the hydroxyl group in cyclododecanol with other functional groups using appropriate reagents.
Major Products: The major products formed from these reactions include cyclododecanone, dodecanedioic acid, undecanedioic acid, and sebacic acid .
Wissenschaftliche Forschungsanwendungen
Nitric acid–cyclododecanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-performance materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of nitric acid–cyclododecanol involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Cyclododecanol: A precursor in the synthesis of nitric acid–cyclododecanol.
Cyclododecanone: An oxidation product of cyclododecanol.
Dodecanedioic Acid: A major product formed from the reaction of nitric acid with cyclododecanol.
Uniqueness: Nitric acid–cyclododecanol is unique due to its specific chemical structure and the range of reactions it can undergo. Its ability to form various high-value products makes it a compound of significant interest in both research and industrial applications .
Eigenschaften
CAS-Nummer |
60223-09-8 |
|---|---|
Molekularformel |
C12H25NO4 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
cyclododecanol;nitric acid |
InChI |
InChI=1S/C12H24O.HNO3/c13-12-10-8-6-4-2-1-3-5-7-9-11-12;2-1(3)4/h12-13H,1-11H2;(H,2,3,4) |
InChI-Schlüssel |
AKCDHUBTRYJUKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(CCCCC1)O.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)


![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)





![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
